REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:10][CH2:11]C)[CH:5]([NH2:9])[CH2:6][CH2:7]C)C.COC(OC)C(C#N)C>CO.[Ni]>[CH3:1][O:3][CH:4]([O:10][CH3:11])[CH:5]([NH2:9])[CH2:6][CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCC)N)OCC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)C#N)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(H2 consumption 113% of theoretical after 3.5 hr.) The product
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
after concentration at reduced pressure
|
Reaction Time |
3.4 min |
Name
|
|
Type
|
|
Smiles
|
COC(C(CC)N)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |